N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
The compound N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic organic molecule featuring a 4,5,6,7-tetrahydrobenzothiophene core substituted at position 3 with a benzylcarbamoyl group and at position 2 with a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. While specific pharmacological data are unavailable in the provided evidence, its structural analogs (e.g., ) indicate relevance in enzyme inhibition or receptor modulation due to carboxamide and heterocyclic motifs .
Properties
Molecular Formula |
C20H20N4O2S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-17(28-24-23-12)19(26)22-20-16(14-9-5-6-10-15(14)27-20)18(25)21-11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
HKNHSKMRTSZMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group is introduced through a nucleophilic substitution reaction using benzylamine and a suitable activating agent, such as a carbodiimide.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a thiosemicarbazide derivative.
Coupling of the Benzothiophene and Thiadiazole Units: The final step involves coupling the benzothiophene and thiadiazole units through a condensation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylcarbamoyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a potential inhibitor of specific enzymes or receptors, and for its potential antimicrobial and antifungal properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: As a precursor for the synthesis of advanced materials and as a potential additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor, thereby modulating its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The target compound shares a tetrahydrobenzothiophene core with N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (, RN: 448911-14-6). Key differences include:
- Position 3 substituent: Benzylcarbamoyl (target) vs. carbamoyl ().
- Heterocyclic ring : 1,2,3-Thiadiazole (target) vs. isoxazole (). Thiadiazoles are electron-deficient and may engage in π-stacking or hydrogen bonding, whereas isoxazoles are more rigid and polarizable .
Table 1: Structural Comparison of Core Scaffolds
Heterocyclic Systems in Analogous Compounds
The thiazolylmethylcarbamate analogs () feature thiazole rings instead of thiadiazoles or isoxazoles. For example, Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate includes a thiazole-carbamate group.
Table 2: Heterocyclic Ring Properties
| Heterocycle | Aromaticity | Electron Density | Common Applications |
|---|---|---|---|
| Thiadiazole | High | Low (electron-deficient) | Enzyme inhibitors, agrochemicals |
| Isoxazole | Moderate | Moderate | Anti-inflammatory agents, ligands |
| Thiazole | High | Moderate | Antimicrobials, kinase inhibitors |
Functional Group Impact on Bioactivity
Biological Activity
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties and mechanisms of action.
Structure and Properties
The compound is characterized by a complex structure that includes a thiadiazole ring and a benzothiophene moiety. Its molecular formula is , and it possesses unique pharmacological properties attributed to its diverse functional groups.
Research has demonstrated that derivatives of 1,3,4-thiadiazole compounds exhibit promising anticancer activities. The mechanisms include:
- Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives can inhibit the synthesis of nucleic acids, which is crucial for cancer cell proliferation .
- Targeting Kinases : The heteroatoms in thiadiazole structures allow for interactions with critical kinases involved in tumorigenesis .
- Induction of Apoptosis : Several studies indicate that these compounds can induce apoptosis in cancer cells without affecting normal cells .
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon) | 3.29 | Inhibition of growth |
| H460 (Lung) | 10.0 | Apoptosis induction |
| MCF-7 (Breast) | 8.0 | DNA fragmentation |
Case Studies
- In Vitro Studies : A study evaluated the compound's effect on HCT116 and H460 cell lines. The results indicated significant growth inhibition at concentrations as low as 3.29 µM for HCT116 cells .
- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key residues in target proteins involved in cancer progression. This interaction suggests a potential for selective targeting of malignant cells while sparing normal tissues .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These studies indicate favorable absorption characteristics with moderate metabolic stability .
Q & A
Q. What are the standard synthetic routes for preparing N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves sequential acylation and cyclization steps. For the tetrahydrobenzothiophene core, start with cyclohexanone derivatives and employ cyclocondensation with sulfur-containing reagents (e.g., Lawesson’s reagent). The 1,2,3-thiadiazole moiety can be introduced via diazotization of thioamides or coupling with chloroacetyl chloride intermediates. Final carboxamide formation often uses benzylamine derivatives under coupling agents like EDC/HOBt. For example, analogous compounds were synthesized using DIPEA in DMSO for amide bond formation, followed by purification via flash chromatography .
Q. How is the structural integrity of this compound confirmed after synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the tetrahydrobenzothiophene ring. FT-IR confirms carbonyl (C=O) and amide (N-H) functional groups. For crystallinity assessment, X-ray diffraction with SHELXL refinement (via programs like SHELX-2018) resolves bond lengths and angles, critical for validating the thiadiazole and benzothiophene moieties .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). For antitumor potential, conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Prioritize structural analogs (e.g., 1,3,4-thiadiazole derivatives) as positive controls, as these have shown activity in similar studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for the carboxamide intermediate?
- Methodological Answer : Optimize reaction parameters using a Design of Experiments (DoE) approach. Key factors include:
- Solvent polarity : DMSO enhances amide coupling efficiency compared to THF .
- Catalyst loading : 1.2 equiv. of DIPEA improves reaction kinetics without side-product formation .
- Temperature : Reflux conditions (e.g., 80°C in acetonitrile) for cyclization steps increase yield by 15–20% .
Monitor progress via HPLC-MS to identify bottlenecks (e.g., unreacted starting materials).
Q. What computational tools are suitable for analyzing the tetrahydrobenzothiophene ring conformation?
- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring distortion. Use software like Gaussian 16 to calculate out-of-plane displacements (zj) and derive amplitude (q) and phase (φ) coordinates. Compare with crystallographic data (e.g., from SHELXL-refined structures) to correlate conformation with steric strain or hydrogen bonding .
Q. How can mechanistic studies elucidate its potential kinase inhibition?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) targeting ATP-binding pockets of kinases (e.g., EGFR, CDK2). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD). For functional validation, use kinase inhibition assays (e.g., ADP-Glo™) and compare IC₅₀ values against known inhibitors .
Q. How should contradictory data in biological activity be resolved?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ across cell lines) may arise from off-target effects or assay conditions. Conduct dose-response validation in triplicate and use synchrotron-based crystallography to confirm target engagement. Cross-reference with transcriptomic profiling (RNA-seq) to identify secondary pathways affected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
